molecular formula C10H10FN3S B13683324 5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine

5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13683324
M. Wt: 223.27 g/mol
InChI Key: WGKXIWIFNLRJOI-UHFFFAOYSA-N
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Description

5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3-fluorophenethyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-fluorophenethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiadiazoles with different functional groups.

Scientific Research Applications

5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenethylamine: A precursor in the synthesis of 5-(3-Fluorophenethyl)-1,3,4-thiadiazol-2-amine.

    1,3,4-Thiadiazole: The parent compound without the 3-fluorophenethyl group.

    5-(3-Chlorophenethyl)-1,3,4-thiadiazol-2-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

The presence of the 3-fluorophenethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other thiadiazoles and related compounds.

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10FN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14)

InChI Key

WGKXIWIFNLRJOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCC2=NN=C(S2)N

Origin of Product

United States

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